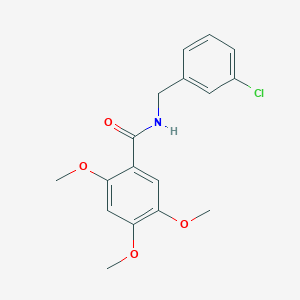
2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol, commonly known as DIBA, is a chemical compound that is widely used in scientific research. It is a tertiary amine that contains a hydroxyl group and is a derivative of 1,3-propanediol. DIBA is a versatile compound that has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用機序
DIBA acts as a chelating agent and forms complexes with metal ions. The hydroxyl group in DIBA can form hydrogen bonds with other molecules, and the tertiary amine can act as a hydrogen bond acceptor. These properties make DIBA an excellent ligand for metal ions, and it can form stable complexes with a wide range of metals.
Biochemical and Physiological Effects
DIBA has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. DIBA has also been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using DIBA in lab experiments is its versatility. It can be used as a ligand, a catalyst, a stabilizer, and a surfactant, making it a valuable tool in many different fields of research. However, one limitation of using DIBA is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
将来の方向性
There are many future directions for research involving DIBA, including:
1. Developing new synthetic methods for DIBA and its derivatives.
2. Investigating the potential of DIBA as a drug delivery agent.
3. Studying the mechanism of action of DIBA in more detail.
4. Exploring the use of DIBA in the synthesis of new chiral compounds.
5. Investigating the potential of DIBA as a stabilizer for other nanoparticles.
Conclusion
In conclusion, 2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol is a versatile compound that has many scientific research applications. Its ability to form stable complexes with metal ions and its antioxidant properties make it a valuable tool in many different fields of research. While there are limitations to using DIBA in lab experiments, its versatility and potential for future research make it a compound of interest for many scientists.
合成法
DIBA can be synthesized by reacting diisobutylamine with formaldehyde and 1,3-propanediol. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
DIBA has many scientific research applications, including:
1. As a ligand in metal ion coordination chemistry.
2. As a reagent in the synthesis of chiral compounds.
3. As a catalyst in organic reactions.
4. As a stabilizer in the synthesis of nanoparticles.
5. As a surfactant in the preparation of emulsions.
特性
IUPAC Name |
2-[bis(2-methylpropyl)amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3/c1-10(2)5-13(6-11(3)4)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHZLPCIRDGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(2-methylpropyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)





![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)